

# Application Notes and Protocols for EPZ033294, a Selective SMYD2 Inhibitor

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## Compound of Interest

Compound Name: EPZ033294

Cat. No.: B15587987

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EPZ033294** is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2] SMYD2 plays a crucial role in epigenetic regulation and cell signaling through the methylation of both histone and non-histone proteins. Its substrates include histone H3 at lysine 36 (H3K36), p53, and other key cellular proteins, implicating it in various diseases, including cancer. These application notes provide detailed protocols for utilizing **EPZ033294** in in vitro histone methyltransferase (HMT) assays to investigate SMYD2 activity and for screening potential inhibitors.

## Data Presentation

Table 1: Inhibitory Activity of **EPZ033294**

Target	Assay Type	IC50 (nM)	Notes
SMYD2	Biochemical (Radiometric)	3.9 ± 0.3	Non-competitive with respect to the peptide substrate.[1]
SMYD2	Cellular (BTF3 methylation)	2.9	Measures the inhibition of methylation of the SMYD2 substrate BTF3 in cells.

Selectivity Profile:

**EPZ033294** demonstrates high selectivity for SMYD2. In a screening panel against 15 other methyltransferases, including the closely related SMYD3, no significant inhibition was observed at concentrations up to 10 µM.[1]

## Experimental Protocols

### In Vitro Histone Methyltransferase (HMT) Assay for SMYD2

This protocol describes a radiometric assay to measure the enzymatic activity of SMYD2 and the inhibitory potential of **EPZ033294**. The assay quantifies the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM) to a histone substrate.

Materials and Reagents:

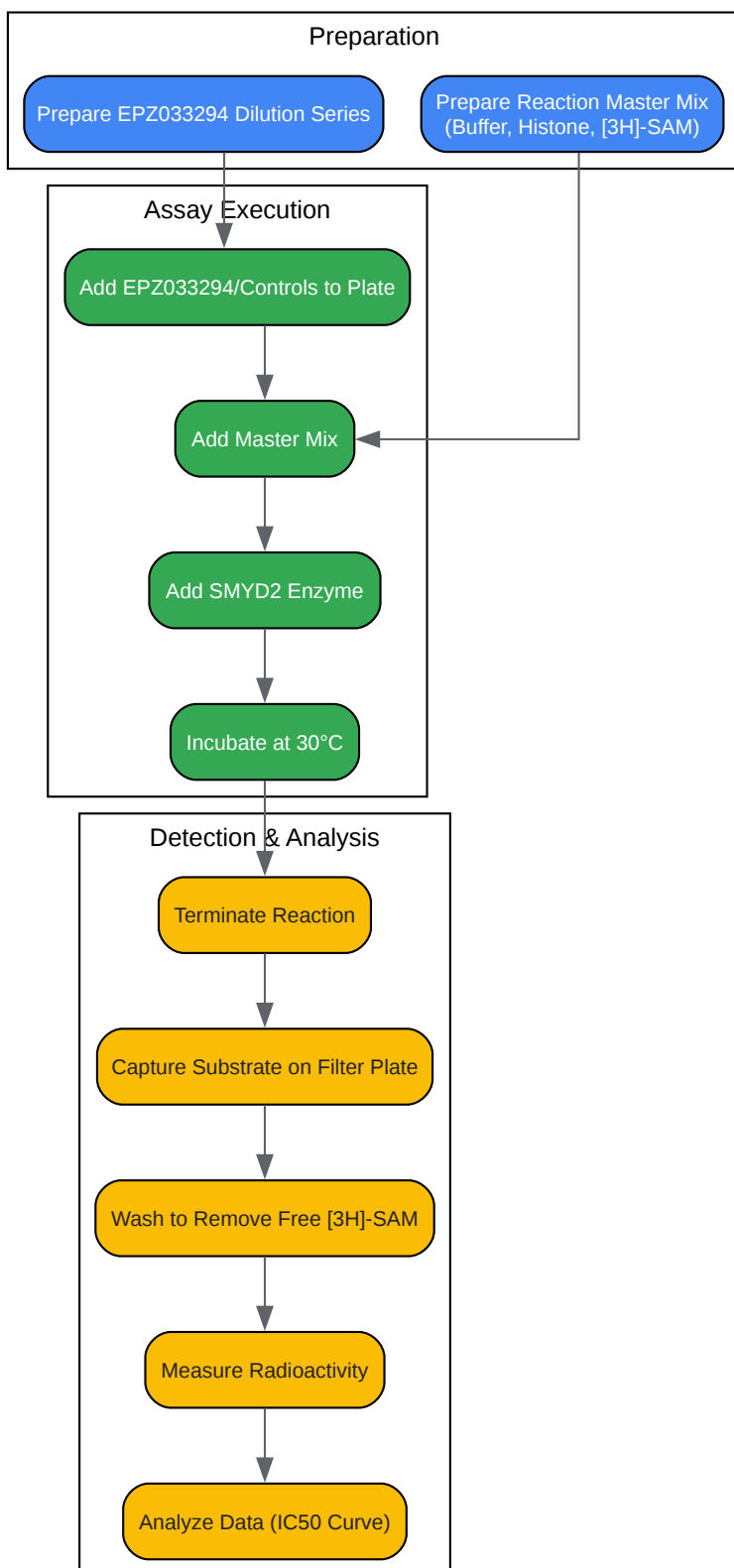
- Recombinant human SMYD2 (full-length)
- Histone H3 or H4 peptide or full-length protein (e.g., from calf thymus)
- S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM)
- **EPZ033294**
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT

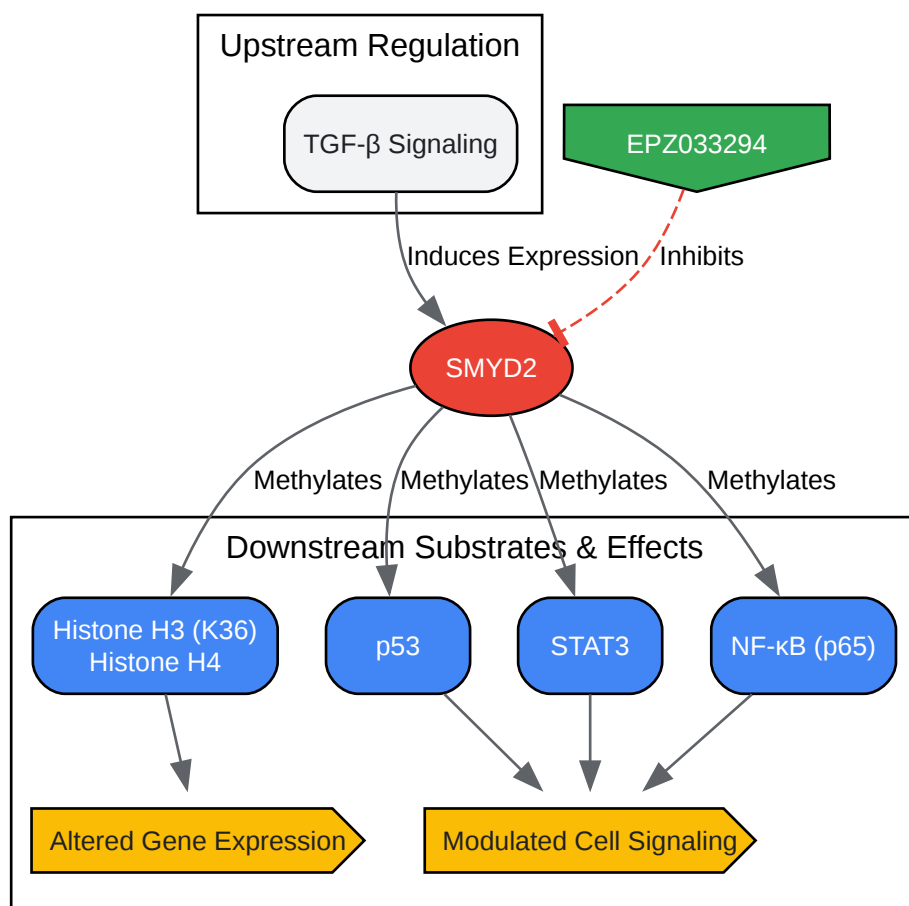
- S-adenosyl-L-homocysteine (SAH) for positive control inhibition
- 96-well microplates
- Scintillation fluid and microplate scintillation counter

#### Procedure:

- **Compound Preparation:** Prepare a stock solution of **EPZ033294** in 100% DMSO. Create a dilution series of **EPZ033294** in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10  $\mu$ M. Ensure the final DMSO concentration in the assay does not exceed 1%.
- **Reaction Mixture Preparation:** For each reaction, prepare a master mix containing Assay Buffer, the desired histone substrate (e.g., 5  $\mu$ M histone H3), and [ $^3$ H]-SAM (e.g., 1  $\mu$ M).
- **Assay Protocol:** a. To each well of a 96-well plate, add 2  $\mu$ L of the diluted **EPZ033294** or control (DMSO for no inhibition, SAH for positive control inhibition). b. Add 48  $\mu$ L of the reaction mixture to each well. c. Initiate the reaction by adding 50  $\mu$ L of recombinant SMYD2 (e.g., 25 nM final concentration) diluted in Assay Buffer. d. Incubate the plate at 30°C for 60 minutes.
- **Reaction Termination and Detection:** a. Terminate the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid). b. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the methylated histone substrate. c. Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [ $^3$ H]-SAM. d. Add scintillation fluid to each well of the dried filter plate. e. Measure the incorporated radioactivity using a microplate scintillation counter.
- **Data Analysis (IC<sub>50</sub> Determination):** a. Plot the scintillation counts against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value, which is the concentration of **EPZ033294** that inhibits 50% of SMYD2 enzymatic activity.

## Mandatory Visualizations





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## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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